molecular formula C8H13BrO B1365687 2-Bromo-1-cyclohexylethanone CAS No. 56077-28-2

2-Bromo-1-cyclohexylethanone

Cat. No. B1365687
CAS RN: 56077-28-2
M. Wt: 205.09 g/mol
InChI Key: ADLIDZNESKOPIP-UHFFFAOYSA-N
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Description

“2-Bromo-1-cyclohexylethanone” is an organic compound with the molecular formula C8H13BrO1. It is also known as 1-Bromo-2-(cyclohexyl) ethanone2.



Synthesis Analysis

The synthesis of 2-Bromo-1-cyclohexylethanone is not explicitly mentioned in the search results. However, bromination is a common method in organic chemistry to introduce bromine into a molecule3.



Molecular Structure Analysis

The molecular structure of 2-Bromo-1-cyclohexylethanone consists of a cyclohexyl group attached to a carbonyl group (C=O) and a bromine atom14. The molecular weight is 205.09 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Bromo-1-cyclohexylethanone are not detailed in the search results. However, bromo compounds are often used in substitution and elimination reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-cyclohexylethanone are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 205.09 g/mol1.


Scientific Research Applications

Application in Synthetic Chemistry

2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, related to 2-Bromo-1-cyclohexylethanone, have been pivotal in the construction of a variety of compounds with potential biological, medicinal, and material applications. Specifically, their use under palladium-catalyzed conditions has seen significant advancements over the past decade, demonstrating their importance in bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).

Reactivity with Human Aldehyde Dehydrogenase

Bromoacetophenone, a compound structurally similar to 2-Bromo-1-cyclohexylethanone, exhibits specific reactivity with human aldehyde dehydrogenase. It's known to interact with Glu-268 and Cys-302 residues of the enzyme, shedding light on the active sites and functional mechanisms of this vital enzyme (Abriola, MacKerell & Pietruszko, 1990).

Chemical Reactions and Mechanisms

Studies on bis(sym-collidine)bromonium triflate and its reactions with various alkenes, including cyclohexene, provide insights into the kinetics and mechanisms of reactions involving bromine transfer. These findings are crucial in understanding the reaction pathways and intermediates in organic chemistry involving similar bromo compounds (Neverov & Brown, 1998).

Cyclohexene Derivatives

The transformation of 1-bromocyclohexa-1,4-diene to cyclohexa-1,2,4-triene demonstrates the potential of bromo-substituted compounds in synthesizing complex cyclohexene derivatives. Such processes are significant in the field of organic synthesis and material science (Christl & Groetsch, 2000).

Computational Chemistry Studies

Computational studies involving 2-bromo-1-arylethanone derivatives reveal the nuances of their chemical behavior, offering insights into reaction pathways and molecular interactions. Such studies are essential for predicting and designing new chemical entities in drug development and material science (Erdogan & Erdoğan, 2019).

Safety And Hazards

properties

IUPAC Name

2-bromo-1-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLIDZNESKOPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457238
Record name 2-bromo-1-cyclohexylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-cyclohexylethanone

CAS RN

56077-28-2
Record name 2-Bromo-1-cyclohexylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56077-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-cyclohexylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclohexyl methyl ketone (0.30 mL, 2.4 mmol) [Alfa Aesar cat#L05501] was dissolved in methanol (3.0 mL, 74 mmol) cooled in an ice bath and bromine (0.38 g, 2.4 mmol) was added drop wise. The mixture was stirred for 2 h and then water (3.0 mL) was added and the reaction mixture was allowed to stir for 4 h. The reaction mixture was extracted with EtOAc:hexane (3:1). The combined organic layer was washed with water saturated potassium carbonate, brine, dried over magnesium sulfate and concentrated to give as 2-bromo-1-cyclohexylethanone as a clear oil (0.49 g, 100%). 1H NMR (300 MHz, CDCl3) δ 3.96 (s, 2H), 2.86-2.55 (m, 1H), 2.24-1.08 (m, 10H).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5.67 g (45 mmol) cyclohexyl methyl ketone in 27 mL anhydrous methanol was cooled to +10° C. in an ice bath and 9.58 g (60 mmol) bromine was added all at once. The reaction was stirred at +10° C. for 45 minutes, upon which time 7.5 mL of water was added. The reaction was stirred at room temperature for a further 2.5 hr and concentrated. The crude product was taken up in ether and washed with brine. The organic phase was dried over MgSO4 and concentrated to afford crude 2-bromo-1-cyclohexyl-ethanone. The product was used immediately in the next step without further purification.
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
L Li, P Cai, D Xu, Q Guo, S Xue - The Journal of Organic …, 2007 - ACS Publications
… Treatment of 2-bromo-1-cyclohexylethanone and 2-bromo-1-cycloheptylethanone with 2.0 equiv of Furukawa reagent furnished the products 2,4-dicyclohexylfuran 5a and 2,4-…
Number of citations: 34 pubs.acs.org
M Zeng, RX Huang, WY Li, XW Liu, FL He, YY Zhang… - Tetrahedron, 2016 - Elsevier
A novel and efficient In(OTf) 3 and HOAc cooperatively catalyzed hydration of 1-haloalkynes is described. This method provides ready access to α-chloromethyl ketones, α-bromomethyl …
Number of citations: 32 www.sciencedirect.com
YH Peng, FY Liao, CT Tseng… - Journal of medicinal …, 2020 - ACS Publications
… The organic layer was collected, washed with NaHCO 3(aq) and brine, dried over MgSO 4(s) , and concentrated to get 2-bromo-1-cyclohexylethanone (5) as an oil (15.9 g, 97%). H …
Number of citations: 29 pubs.acs.org
L Qiao, X He, L Yang… - European Journal of …, 2022 - Wiley Online Library
… Following the general procedure, the reaction of diphenylcyclopropenone 1 a (41.2 mg, 0.2 mmol) with 2-bromo-1-cyclohexylethanone 2 o (61.5 mg, 0.3 mmol) provided 3 o in 27.8 mg, …
H Zou, W He, Q Dong, R Wang, N Yi… - European Journal of …, 2016 - Wiley Online Library
The hydration of haloalkynes to give α‐halomethyl ketones was achieved based on a combination of a Cu(OAc) 2 catalyst and a TFA (trifluoroacetic acid) promoter. This is the first …
Q Spillier, S Ravez, J Unterlass, C Corbet, C Degavre… - Pharmaceuticals, 2020 - mdpi.com
… General Procedure I using 1-cyclohexylethanone (2.00 g, 15.86 mmol) and dibromine (0.96 mL, 19.03 mmol) mixed in chloroform (20 mL) to obtain the 2-bromo-1-cyclohexylethanone …
Number of citations: 10 www.mdpi.com
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org
S Kumar, JP Waldo, FA Jaipuri… - Journal of medicinal …, 2019 - ACS Publications
… Compound 48 was prepared by an SN2 reaction of 25 with 2-bromo-1-cyclohexylethanone followed by deprotection of the trityl group with acetic acid and ketone reduction with NaBH 4 …
Number of citations: 58 pubs.acs.org
Z Wang - 2013 - d-scholarship.pitt.edu
The signal transducers and activators of transcription STAT3 and STAT1 share common structure and targets, but they play opposing roles in tumorigenesis. While STAT3 is considered …
Number of citations: 2 d-scholarship.pitt.edu
LAT Cleghorn, RJ Wall, S Albrecht… - Journal of Medicinal …, 2023 - ACS Publications
While treatment options for human African trypanosomiasis (HAT) have improved significantly, there is still a need for new drugs with eradication now a realistic possibility. Here, we …
Number of citations: 4 pubs.acs.org

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